Basic properties of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate.
Basic properties of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate.
An In-depth Technical Guide to Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate
Abstract: This document provides a comprehensive technical overview of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate, a reactive chemical intermediate of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not extensively published, this guide synthesizes information from its constituent chemical moieties and closely related analogues to provide a robust profile. We will cover its logical synthesis, predicted physicochemical and spectroscopic properties, primary reactivity, potential applications as a versatile building block for drug discovery, and critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this molecule's properties and utility.
Introduction and Strategic Overview
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a bifunctional molecule featuring a stable ethyl ester at the 4-position of a piperidine ring and a highly reactive chlorosulfonyl group on the ring nitrogen. This structural arrangement makes it an ideal intermediate for the divergent synthesis of compound libraries. The ethyl ester provides a site for further chemical modification (e.g., hydrolysis to the carboxylic acid followed by amide coupling), while the N-chlorosulfonyl group serves as a powerful electrophilic handle for introducing a diverse range of sulfonamide or sulfonate ester functionalities.
The sulfonamide functional group is a well-established pharmacophore present in numerous FDA-approved drugs, including antibacterial agents, diuretics, and anticonvulsants. Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents and other therapeutics.[1] The combination of these features in a single, reactive building block underscores the potential of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate in the rapid assembly of novel molecular entities for biological screening.
The Foundational Scaffold: Ethyl Piperidine-4-carboxylate
The journey to understanding the title compound begins with its immediate precursor, Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate). This commercially available secondary amine is the core upon which the reactive sulfonyl chloride is built.
Physicochemical Properties
The core physical and chemical properties of the parent amine, Ethyl piperidine-4-carboxylate, are well-documented and summarized below.[2][3]
| Property | Value |
| CAS Number | 1126-09-6 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Clear colorless to slightly brown liquid |
| Boiling Point | 204 °C (lit.); 105 °C / 10 mmHg[2] |
| Density | 1.02 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n²⁰/D) | 1.459 (lit.)[2] |
| Flash Point | 80 °C (176 °F)[2] |
| Storage | Store in a cool, dark place under an inert atmosphere. |
Role as a Synthetic Building Block
Ethyl piperidine-4-carboxylate is a versatile reactant used in the synthesis of a wide array of more complex molecules. It is a key intermediate for synthesizing potential therapeutics for cardiovascular disease, as well as antimicrobial and antioxidant agents.[2] Its established utility in forming diverse chemical structures highlights the strategic value of converting it into a more reactive intermediate like the target N-chlorosulfonyl derivative.
Synthesis and Core Reactivity
The transformation of the stable parent amine into the highly reactive sulfonyl chloride is a critical step that unlocks its synthetic potential.
Proposed Synthesis Pathway
The most direct and industrially scalable method for preparing Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is the reaction of Ethyl piperidine-4-carboxylate with sulfuryl chloride (SO₂Cl₂).
Causality of Experimental Choices:
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Reagent: Sulfuryl chloride is a highly reactive source of an electrophilic sulfonyl group (-SO₂-).
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Solvent: An aprotic solvent like Dichloromethane (DCM) is used to prevent reaction with the solvent itself.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side product formation.
-
Base: A non-nucleophilic base, such as triethylamine, is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without the base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Dominant Reactivity: The N-Chlorosulfonyl Group
The chemical behavior of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is overwhelmingly dictated by the highly electrophilic sulfur atom of the chlorosulfonyl group. This group readily undergoes nucleophilic substitution, with the chloride ion acting as an excellent leaving group. This makes the compound a superb "sulfonylation" agent.[4]
The primary utility lies in its reaction with nucleophiles, particularly primary and secondary amines, to form robust sulfonamide linkages. This reaction is fundamental to the synthesis of sulfa drugs and other bioactive molecules.[4]
Predicted Properties and Spectroscopic Profile
While awaiting extensive empirical validation, the physicochemical and spectroscopic properties of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate can be reliably predicted based on its structure.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₄ClNO₄S | PubChemLite[5] |
| Molecular Weight | 255.71 g/mol | Calculated |
| Monoisotopic Mass | 255.0332 Da | PubChemLite[5] |
| XLogP | 1.0 | PubChemLite[5] |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analog Inference |
Predicted Spectroscopic Signatures
A researcher synthesizing this compound could confirm its identity using the following expected spectroscopic features:
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¹H NMR: Compared to the spectrum of the starting material, Ethyl piperidine-4-carboxylate, the most significant change will be the downfield shift of the protons on the carbons adjacent to the nitrogen (positions 2 and 6). The strong electron-withdrawing effect of the -SO₂Cl group will deshield these protons, likely shifting them from ~3.1 ppm to well over 3.5 ppm. The remaining piperidine and ethyl ester signals will be present but less affected.[6]
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¹³C NMR: Similarly, the C2 and C6 carbons of the piperidine ring will experience a significant downfield shift upon N-sulfonylation.
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IR Spectroscopy: The infrared spectrum will provide definitive evidence of the sulfonyl chloride group. Two very strong, characteristic absorption bands are expected for the S=O stretching vibrations:
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Asymmetric stretch: ~1370-1385 cm⁻¹
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Symmetric stretch: ~1175-1190 cm⁻¹ The spectrum will also retain the strong C=O stretching band from the ethyl ester group at ~1730 cm⁻¹.
-
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the predicted exact mass. Predicted adducts are also a key identifier.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 256.04048 |
| [M+Na]⁺ | 278.02242 |
Safety, Handling, and Storage
The high reactivity of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate necessitates stringent safety protocols. The safety profile is dominated by the sulfonyl chloride functional group.
WARNING: Sulfonyl chlorides are highly reactive, corrosive, and moisture-sensitive compounds. All handling must be performed by trained personnel in a controlled laboratory environment.
Hazard Analysis
-
Corrosivity: The compound is expected to be corrosive to skin, eyes, and mucous membranes.
-
Moisture Sensitivity: It will react violently with water, alcohols, and other protic nucleophiles. This reaction liberates hydrochloric acid (HCl) gas and the corresponding sulfonic acid, both of which are corrosive.[7]
-
Lachrymator: Like many sulfonyl chlorides, it is expected to be a lachrymator (causes tearing).
Recommended Handling Protocol
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or HCl gas released upon accidental hydrolysis. An eyewash station and safety shower must be immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Procedural Discipline:
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. The container should be stored under an inert atmosphere.
-
Disposal: Waste must be treated as hazardous. Quench residual material cautiously by slowly adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate). Dispose of the neutralized waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate stands as a potent and versatile, albeit under-documented, chemical intermediate. Its value is derived from the strategic combination of a modifiable ester handle and a highly reactive N-chlorosulfonyl group on a privileged piperidine scaffold. By understanding the well-established chemistry of its precursor and the predictable, powerful reactivity of the sulfonyl chloride moiety, researchers can leverage this compound for the efficient construction of novel sulfonamide and sulfonate ester libraries. Such libraries are of high interest in the ongoing search for new therapeutic agents. Adherence to strict safety and handling protocols is paramount to its successful and safe application in the laboratory.
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